Synthesis of (-)-Menthyloxyacetic Acid: An In-depth Technical Guide
Synthesis of (-)-Menthyloxyacetic Acid: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis of (-)-Menthyloxyacetic acid, a valuable chiral resolving agent used in chemical research and drug development.[1][2][3] The following sections detail the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of (-)-Menthyloxyacetic acid is presented in the table below. This data is essential for handling the compound safely and for its characterization.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₃[1][2] |
| Molecular Weight | 214.30 g/mol [2] |
| Melting Point | 52-55 °C (lit.)[1][4] |
| Boiling Point | 163-164 °C at 10 mmHg (lit.)[1][4] |
| Density | 1.01 g/mL at 20 °C (lit.)[1][4] |
| Refractive Index (n²⁰/D) | 1.4672 (lit.)[1][4] |
| Optical Activity ([α]²⁵/D) | -92.5°, c = 4 in methanol |
| Appearance | Liquid |
| CAS Number | 40248-63-3[1][4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Experimental Protocol
The synthesis of (-)-Menthyloxyacetic acid is achieved through the reaction of l-menthol (B7771125) with monochloroacetic acid in the presence of sodium metal in a toluene (B28343) solvent. The following protocol is adapted from a well-established procedure.[5]
Materials and Equipment:
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l-menthol (crystals, m.p. 41–42°)
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Monochloroacetic acid (commercial grade, ground and dried)[5]
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Sodium metal
-
Dry toluene
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20% Hydrochloric acid
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5-L three-necked round-bottomed flask
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Mechanical stirrer
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Reflux condenser with a calcium chloride tube
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Oil bath
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1-L separatory funnel
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5-L separatory funnel
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Distillation apparatus
Procedure:
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Preparation of Sodium Mentholate:
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In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 400 g (2.56 moles) of l-menthol in 1 L of dry toluene.[5]
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Add 70 g (3.04 gram atoms) of clean sodium to the solution.[5]
-
Heat the mixture in an oil bath to gently reflux the toluene.
-
Once the sodium has melted, begin stirring at a rate that breaks the sodium into fine globules.[5]
-
Continue refluxing for 15 hours.[5]
-
After 15 hours, stop stirring, allow the mixture to cool, and carefully remove any excess sodium.[5]
-
-
Reaction with Monochloroacetic Acid:
-
Fit a 1-L separatory funnel into the third neck of the flask.[5]
-
Raise the oil bath temperature to 85–90°C.[5]
-
With continuous stirring, add a solution of 95 g (1.01 moles) of monochloroacetic acid in 800 mL of warm, dry toluene from the separatory funnel at a rate that maintains a gentle reflux.[5] A heavy precipitate of sodium chloroacetate (B1199739) will form immediately.[5]
-
After the addition is complete, reflux and stir the mixture for 48 hours.[5] During this time, it may be necessary to add an additional 1–1.5 L of dry toluene and to periodically stop stirring to scrape solid material from the sides of the flask.[5]
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the flask and transfer the reaction mixture to a 5-L separatory funnel.[5]
-
Extract the mixture with three 1-L portions of water.[5]
-
Carefully acidify the combined water extracts with 20% hydrochloric acid. The crude (-)-Menthyloxyacetic acid will separate as a brown oil.[5]
-
Extract the crude product with three 200-mL portions of benzene.[5]
-
-
Purification:
-
Combine the benzene extracts and remove the solvent by distillation on a steam cone.[5]
-
Fractionally distill the residue under reduced pressure.[5]
-
The fraction boiling at 134–137°C/2 mm is the purified l-menthoxyacetic acid.[5] The expected yield is between 110–125 g (51–58% based on the chloroacetic acid).[5]
-
Synthesis Workflow
The following diagram illustrates the key stages of the (-)-Menthyloxyacetic acid synthesis protocol.
Caption: Workflow for the synthesis of (-)-Menthyloxyacetic acid.
